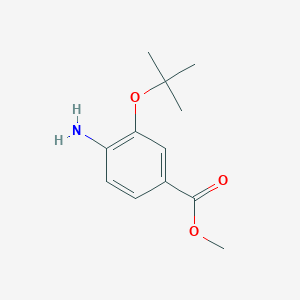

Methyl 4-amino-3-(tert-butoxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

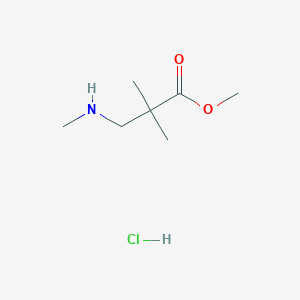

“Methyl 4-amino-3-(tert-butoxy)benzoate” is a chemical compound with the CAS Number: 1558426-55-3 . It has a molecular weight of 223.27 and its IUPAC name is methyl 4-amino-3-(tert-butoxy)benzoate .

Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-3-(tert-butoxy)benzoate” can be represented by the InChI code: 1S/C12H17NO3/c1-12(2,3)16-10-7-8(11(14)15-4)5-6-9(10)13/h5-7H,13H2,1-4H3 .Physical And Chemical Properties Analysis

“Methyl 4-amino-3-(tert-butoxy)benzoate” has a melting point of 90-95 degrees Celsius .Aplicaciones Científicas De Investigación

Asymmetric Synthesis : Methyl 4-amino-3-(tert-butoxy)benzoate is utilized in asymmetric synthesis processes. For instance, Davies et al. (1997) described the synthesis of unsaturated β-amino acid derivatives using related tert-butoxy compounds in a highly stereoselective conjugate addition process (Davies, Fenwick, & Ichihara, 1997).

Catalysis in Asymmetric Hydrogenation : In the field of catalysis, Imamoto et al. (2012) explored the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation, showing the effectiveness of these groups in synthesizing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Photopolymerization : Guillaneuf et al. (2010) demonstrated the use of a compound similar to Methyl 4-amino-3-(tert-butoxy)benzoate in nitroxide-mediated photopolymerization, showing its efficiency as a conventional photoinitiator (Guillaneuf et al., 2010).

Dihydroxylation of Acyclic Allylic Amines : In organic synthesis, Csatayová et al. (2011) utilized tert-butoxy compounds for the highly diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, demonstrating their utility in the asymmetric synthesis of complex molecules (Csatayová et al., 2011).

Study of Polymorphic Forms : Gebreslasie, Jacobsen, & Görbitz (2011) investigated the polymorphic forms of a compound structurally related to Methyl 4-amino-3-(tert-butoxy)benzoate, contributing to the understanding of molecular conformations in crystallography (Gebreslasie, Jacobsen, & Görbitz, 2011).

Synthesis of Novel Derivatives : Yüksek et al. (2015) synthesized new compounds using tert-butoxy derivatives, exploring their antioxidant activities and physicochemical properties, which are significant in the development of new pharmaceuticals and materials (Yüksek et al., 2015).

Development of Dendrimers : Mulders et al. (1997) reported the synthesis of a novel amino acid-based dendrimer using a tert-butoxycarbonyl protected monomer, highlighting the role of such compounds in advanced polymer chemistry (Mulders, Brouwer, Meer, & Liskamp, 1997).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-amino-3-[(2-methylpropan-2-yl)oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)16-10-7-8(11(14)15-4)5-6-9(10)13/h5-7H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONHEMSTCRIYMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754914.png)

![2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2754916.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)

![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)

![1-(2-ethoxyphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2754922.png)

![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2754928.png)

![N-Methyl-1-[(2R)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2754933.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2754934.png)